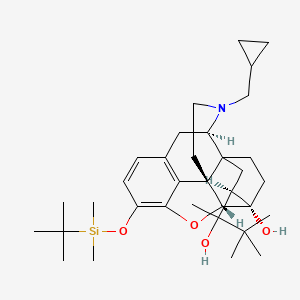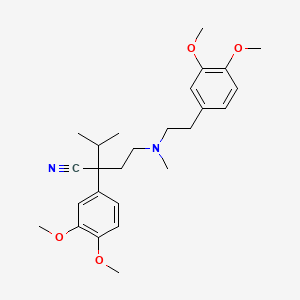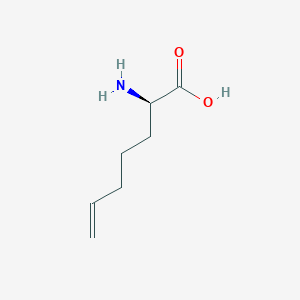
(R)-2-Aminohept-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-2-Aminohept-6-enoic acid, also known as (2R)-2-amino-6-heptenoic acid, is a chiral amino acid derivative with the molecular formula C7H13NO2. This compound is characterized by the presence of an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a heptenoic acid backbone. The (2R) configuration indicates the specific spatial arrangement of the amino group, which is crucial for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-2-Aminohept-6-enoic acid can be achieved through various methods. One common approach involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired (2R) configuration. The reaction typically starts with the appropriate heptenoic acid derivative, followed by the introduction of the amino group through amination reactions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or rhodium complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the desired enantiomeric excess and chemical purity.
Chemical Reactions Analysis
Types of Reactions
(R)-2-Aminohept-6-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
(R)-2-Aminohept-6-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Investigated for potential therapeutic applications due to its chiral nature and biological activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (R)-2-Aminohept-6-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral configuration allows it to fit into active sites of enzymes, influencing their activity. The pathways involved may include modulation of enzyme kinetics, inhibition or activation of specific biochemical pathways, and interaction with cellular receptors to elicit biological responses.
Comparison with Similar Compounds
Similar Compounds
6-Heptenoic acid, 2-amino-, (2S)-: The (2S) enantiomer of the compound, which has a different spatial arrangement of the amino group.
6-Heptenoic acid, 2-amino-, (2R,3S)-: A diastereomer with an additional chiral center.
6-Heptenoic acid, 2-amino-, (2R,3R)-: Another diastereomer with a different configuration.
Uniqueness
(R)-2-Aminohept-6-enoic acid is unique due to its specific (2R) configuration, which imparts distinct biological and chemical properties. This configuration can influence its reactivity, interaction with biological targets, and overall efficacy in various applications.
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
(2R)-2-aminohept-6-enoic acid |
InChI |
InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)/t6-/m1/s1 |
InChI Key |
OOOVDVSHGOKTNT-ZCFIWIBFSA-N |
Isomeric SMILES |
C=CCCC[C@H](C(=O)O)N |
Canonical SMILES |
C=CCCCC(C(=O)O)N |
sequence |
X |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-4-en-3-one](/img/structure/B1514412.png)
![[(6aR,10aR)-1-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-9-yl]methyl acetate](/img/structure/B1514413.png)
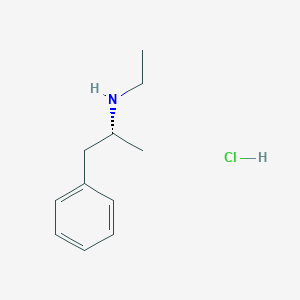
![1,3-Dimethyl-7-[1,1,2,2-tetradeuterio-2-(1-phenylpropan-2-ylamino)ethyl]purine-2,6-dione;hydrochloride](/img/structure/B1514421.png)
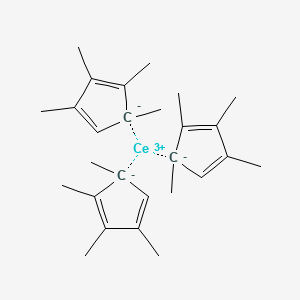
![Naphthalen-1-yl-[1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexyl)indol-3-yl]methanone](/img/structure/B1514423.png)
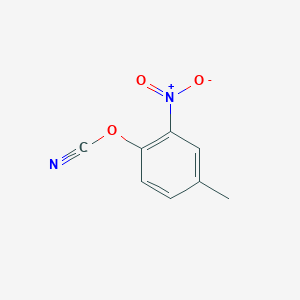
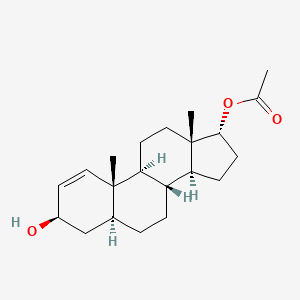
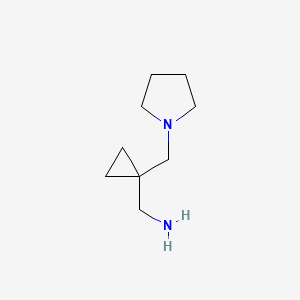
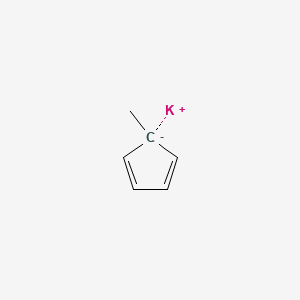
![[3-(Benzyloxy)prop-1-en-2-yl]benzene](/img/structure/B1514431.png)

